
Monofucosyllacto-N-hexaose I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monofucosyllacto-N-hexaose I is a fucosylated, non-sialylated human milk oligosaccharide. It is composed of a Galβ1-3GlcNAc core (type 1 core) and is present in human milk. This compound is known for its role in early nutrition and has been studied for its potential health benefits .
准备方法
Synthetic Routes and Reaction Conditions
Monofucosyllacto-N-hexaose I can be synthesized through enzymatic glycosylation reactions. The synthesis involves the use of specific glycosyltransferases that catalyze the addition of fucose to the lacto-N-hexaose core. The reaction conditions typically include controlled pH, temperature, and the presence of cofactors necessary for enzyme activity .
Industrial Production Methods
Industrial production of this compound involves biotechnological approaches using microbial fermentation. Genetically engineered bacteria or yeast strains are employed to produce the compound in large quantities. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the desired oligosaccharide .
化学反应分析
Types of Reactions
Monofucosyllacto-N-hexaose I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alditols.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acetylation can be carried out using acetic anhydride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of fucosylated lacto-N-hexaose aldehydes or acids.
Reduction: Production of fucosylated lacto-N-hexaose alditols.
Substitution: Derivatives with acetyl or methyl groups.
科学研究应用
Monofucosyllacto-N-hexaose I has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical procedures such as capillary electrophoresis and liquid chromatography.
Biology: Studied for its role in the development of the infant gut microbiome and its prebiotic effects.
Medicine: Investigated for its potential to inhibit pathogens and support immune function.
Industry: Utilized in the production of functional foods and nutraceuticals.
作用机制
Monofucosyllacto-N-hexaose I exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific receptors on the surface of gut epithelial cells, promoting the growth of beneficial bacteria.
Pathways Involved: The compound is involved in the modulation of immune responses and the inhibition of pathogen adhesion to the gut lining.
相似化合物的比较
Similar Compounds
Lacto-N-tetraose: Another human milk oligosaccharide with a similar core structure but lacking fucosylation.
2’-Fucosyllactose: A fucosylated oligosaccharide with a simpler structure compared to Monofucosyllacto-N-hexaose I.
Uniqueness
This compound is unique due to its specific fucosylation pattern and its role in early human nutrition. Its complex structure and specific biological functions distinguish it from other oligosaccharides .
生物活性
Monofucosyllacto-N-hexaose I (MFLNH I) is a fucosylated oligosaccharide derived from human milk, classified as a type of human milk oligosaccharide (HMO). This compound plays significant roles in infant health and development, influencing gut microbiota, immune response, and overall growth. This article will explore the biological activity of MFLNH I, supported by data tables and relevant research findings.
Structure and Properties
MFLNH I has a specific structure characterized by a fucosylated Galβ1-3GlcNAc core. The monoisotopic mass of MFLNH I is 1218.4385, and it is typically stored at -20°C in the dark to maintain stability . The oligosaccharide is non-sialylated, which distinguishes it from other HMOs that may have sialic acid residues.
Biological Functions
1. Prebiotic Effects:
MFLNH I serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium species. These bacteria are crucial for developing a healthy gut microbiota in infants, which can lead to improved digestion and nutrient absorption .
2. Immune Modulation:
Research indicates that HMOs, including MFLNH I, can enhance immune competence by modulating the immune system's response to pathogens. They act as decoys for harmful bacteria, preventing them from adhering to gut epithelial cells . This function is particularly important in infants who are vulnerable to infections.
3. Nutritional Impact:
The presence of MFLNH I in breast milk has been associated with better growth outcomes in infants. Studies have shown that higher concentrations of specific HMOs correlate with improved nutritional status and reduced morbidity rates among infants .
Case Studies and Research Findings
Several studies have highlighted the significance of MFLNH I and similar HMOs:
- Study on Growth and Morbidity: A cohort study involving Gambian infants demonstrated that maternal HMO profiles significantly influenced infant growth metrics. Infants whose mothers produced higher levels of fucosylated HMOs, including MFLNH I, showed better growth outcomes and lower morbidity rates .
- Association with Gut Microbiota: Research has illustrated that specific HMOs like MFLNH I contribute to the establishment of a healthy gut microbiome. For instance, infants fed breast milk rich in fucosylated HMOs exhibited higher levels of beneficial bacteria compared to those who did not receive such oligosaccharides .
Data Table: Comparison of Key Human Milk Oligosaccharides
Oligosaccharide | Structure Type | Biological Activity |
---|---|---|
This compound (MFLNH I) | Fucosylated (Galβ1-3GlcNAc) | Prebiotic effects; immune modulation |
2'-Fucosyllactose (2'-FL) | Fucosylated | Promotes Bifidobacterium growth |
Lactodifucotetraose (LDFT) | Difucosylated | Enhances gut microbiota diversity |
Sialyllactose (3'-SL) | Sialylated | Supports cognitive development |
属性
CAS 编号 |
341511-38-4 |
---|---|
分子式 |
C46H78N2O35 |
分子量 |
1219.1 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(59)30(66)33(69)43(73-11)83-40-32(68)26(62)17(7-52)75-46(40)81-38-19(9-54)77-42(22(29(38)65)48-13(3)56)82-39-27(63)20(78-45(35(39)71)79-36(15(58)5-50)24(60)14(57)4-49)10-72-41-21(47-12(2)55)28(64)37(18(8-53)76-41)80-44-34(70)31(67)25(61)16(6-51)74-44/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35+,36+,37+,38+,39-,40+,41+,42-,43-,44-,45-,46-/m0/s1 |
InChI 键 |
NOSUALURPWERSU-UFVXNZOISA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。